![molecular formula C10H22OSn B14375471 Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane CAS No. 89358-33-8](/img/structure/B14375471.png)
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane typically involves the reaction of trimethyltin chloride with an appropriate allylic alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the alcohol and subsequent nucleophilic attack on the tin center.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin species.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding alcohols or ketones.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}silane: Similar structure but with silicon instead of tin.
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}germane: Similar structure but with germanium instead of tin.
Uniqueness
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties. The tin atom can participate in various reactions that are not possible with silicon or germanium analogs, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
89358-33-8 |
|---|---|
Fórmula molecular |
C10H22OSn |
Peso molecular |
276.99 g/mol |
Nombre IUPAC |
trimethyl(1-propan-2-yloxybut-3-en-2-yl)stannane |
InChI |
InChI=1S/C7H13O.3CH3.Sn/c1-4-5-6-8-7(2)3;;;;/h4-5,7H,1,6H2,2-3H3;3*1H3; |
Clave InChI |
DZDYJLADRQMGJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC(C=C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


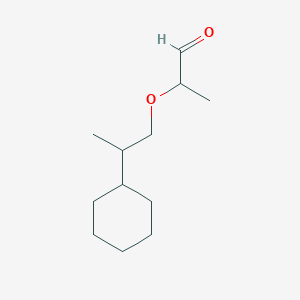

![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
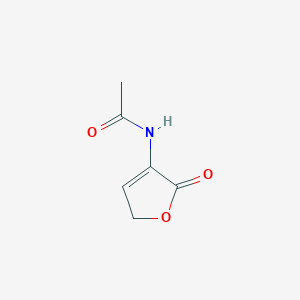
![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)

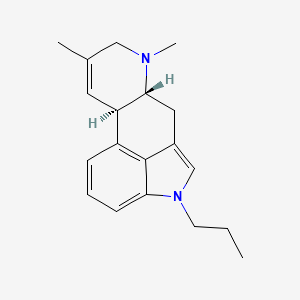
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)
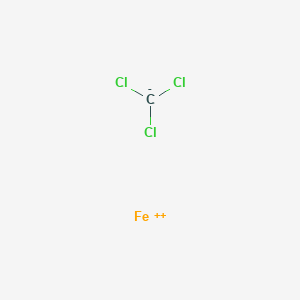
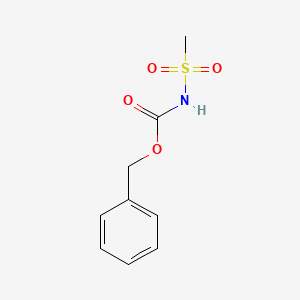
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)

